3-Methyladenine
Overview
Description
3-Methyladenine: is a methylated derivative of adenine, a purine nucleobase. It is widely recognized for its role as an inhibitor of autophagy, a cellular degradation process. The compound is often used in scientific research to study autophagy and its implications in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyladenine can be synthesized through the methylation of adenine. One common method involves the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and supplied by chemical manufacturers. The synthesis involves standard organic chemistry techniques, ensuring high purity and stability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less commonly studied.
Substitution: The methyl group at the N-3 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophilic reagents can facilitate substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted adenine compounds .
Scientific Research Applications
3-Methyladenine has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of autophagy and other cellular processes.
Biology: The compound is employed in research on cell signaling, apoptosis, and autophagy.
Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
3-Methyladenine inhibits autophagy by blocking the formation of autophagosomes. It achieves this by inhibiting class III phosphatidylinositol 3-kinase (PI3K), a key enzyme in the autophagy pathway. Interestingly, the compound can also interfere with class I PI3K, leading to complex regulatory effects on autophagy and other cellular processes .
Comparison with Similar Compounds
Wortmannin: Another PI3K inhibitor, but with a broader range of inhibition.
LY294002: A synthetic inhibitor of PI3K, often used in similar research contexts.
Uniqueness: 3-Methyladenine is unique in its dual role in autophagy regulation. While it primarily inhibits autophagy by targeting class III PI3K, it can also enhance autophagy under certain conditions by interfering with class I PI3K. This dual functionality makes it a valuable tool in autophagy research .
Properties
IUPAC Name |
3-methyl-7H-purin-6-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199406, DTXSID901346127 | |
Record name | 3-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-23-4, 60192-57-6 | |
Record name | 3-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyladenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04104 | |
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Record name | 5142-23-4 | |
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Record name | 3-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3H-adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |
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Record name | 3-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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